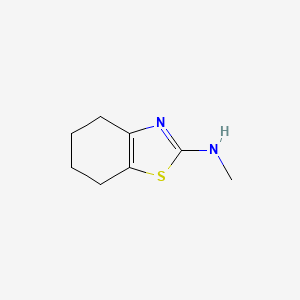

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHSFIGAKBKWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396744 | |

| Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40534-18-7 | |

| Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methylamine under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The scalability of the synthesis process is enhanced by optimizing the reaction conditions to minimize by-products and maximize the efficiency of the cyclization step.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: More saturated benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Studies

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been investigated for its pharmacological properties. Research indicates that derivatives of benzothiazole compounds exhibit various biological activities, including:

- Analgesic and Anti-inflammatory Effects : Studies have shown that certain benzothiazole derivatives demonstrate significant analgesic and anti-inflammatory properties, outperforming traditional medications such as Lornoxicam and Diclofenac in specific tests .

Neuropharmacology

Recent studies suggest that compounds similar to this compound may have potential as multi-target-directed ligands for neurodegenerative diseases complicated by depression. These compounds have shown inhibitory activity against monoamine oxidase and cholinesterase enzymes, which are crucial in neurological functions .

Anticancer Research

The compound's derivatives have been evaluated for their anticancer properties. Some studies indicate that benzothiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, specific derivatives have demonstrated effectiveness against pancreatic cancer cells .

Synthesis and Characterization

The synthesis of this compound involves straightforward methodologies that allow for the efficient production of this compound and its analogs. Characterization techniques such as NMR spectroscopy and X-ray diffraction have been employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Analgesic Activity

A study focused on the analgesic effects of N-methyl-benzothiazole derivatives showed that these compounds significantly increased the pain threshold in animal models compared to control groups. This suggests their potential use in developing new pain relief medications.

Case Study 2: Neuroprotective Effects

Another case study evaluated the neuroprotective effects of a series of benzothiazole derivatives on models of neurodegeneration. The compounds were found to reduce cell death and improve cognitive function in treated subjects compared to untreated controls.

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and related benzothiazole derivatives:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Methyl (-CH₃) at amine position | C₉H₁₂N₂S | 180.27 | Balanced lipophilicity; foundational for neuroactive derivatives |

| N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Benzyl (-CH₂C₆H₅) at amine position | C₁₄H₁₆N₂S | 244.36 | Enhanced aromatic interactions; anticancer activity via apoptosis induction |

| 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Methyl at 6th position of the ring | C₉H₁₂N₂S | 180.27 | Altered ring conformation; studied for anti-tubercular activity |

| 7-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide | Phenyl (-C₆H₅) at 7th position | C₁₃H₁₅N₂S·HBr | 301.24 | Bromide salt enhances solubility; targets neurodegenerative pathways |

| 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Ethyl (-CH₂CH₃) at 4th position | C₉H₁₄N₂S | 194.29 | Increased lipophilicity; potential anti-cancer agent |

(a) Anticancer Activity

- N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine : Derivatives induce apoptosis in breast and lung cancer cell lines by modulating caspase-3 and Bcl-2 pathways. The benzyl group enhances binding to hydrophobic enzyme pockets .

- This compound: Less potent than the benzyl analog but shows lower cytotoxicity to normal cells, suggesting a safer profile for neurological applications .

(b) Anti-Infective Properties

- 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine : Exhibits inhibitory activity against Mycobacterium tuberculosis (MIC = 8 µg/mL) by targeting cell wall synthesis enzymes .

- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine : Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Physicochemical Properties

| Property | N-methyl Derivative | N-benzyl Derivative | 4-Ethyl Derivative |

|---|---|---|---|

| LogP (Octanol-water partition) | 1.85 | 3.12 | 2.40 |

| Solubility in Water (mg/mL) | 1.2 | 0.3 | 0.8 |

| Melting Point (°C) | 148–150 | 162–164 | 135–137 |

The N-benzyl derivative ’s higher LogP reflects its increased hydrophobicity, which correlates with enhanced membrane permeability but reduced aqueous solubility. The N-methyl analog strikes a balance, making it more versatile for formulation .

Biological Activity

N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS Number: 40534-18-7) is a compound of interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2S

- Molecular Weight : 168.26 g/mol

- CAS Number : 40534-18-7

- Structure : The compound features a benzothiazole ring which is known for its significant biological properties.

1. Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in anticancer applications. Research has shown that benzothiazole compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Lines Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431, A549, H1299 | 1 - 4 | Apoptosis induction and cell cycle arrest |

| 4i | HOP-92 | Not specified | Targeting specific tumor receptors |

In particular, compound B7 has demonstrated significant inhibition of IL-6 and TNF-α activity, which are critical in tumor progression and inflammation .

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound exhibited promising results in inhibiting bacterial growth.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.03 μg/mL |

| Escherichia coli | 4 - 16 μg/mL |

| Acinetobacter baumannii | < 0.03 μg/mL |

The compound's mechanism involves the inhibition of DNA gyrase and Topo IV enzymes in bacteria, leading to disruption of DNA replication .

3. Anti-inflammatory Effects

Benzothiazole derivatives have shown anti-inflammatory effects through the modulation of cytokines and inflammatory pathways. Studies indicate that these compounds can reduce the release of pro-inflammatory mediators like IL-6 and TNF-α .

Case Study 1: Synthesis and Evaluation

A study synthesized several benzothiazole derivatives and evaluated their biological activity. Among these compounds, this compound was identified as having significant anticancer and antibacterial properties. The research involved a series of bioactivity assessments that confirmed its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzothiazoles revealed that modifications to the benzothiazole nucleus can enhance biological activity. For instance, substituents at specific positions on the benzothiazole ring were found to improve anticancer efficacy against various cell lines .

Q & A

Basic: What are the standard synthetic routes for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid to form the benzothiazole core. Subsequent alkylation or reductive amination introduces the methyl group at the amine position. For example, hydrazine derivatives can be generated by refluxing intermediates with hydrazine hydrochloride in ethylene glycol, followed by purification via recrystallization . Alternative routes may employ ketones or aldehydes as starting materials under methoxide catalysis .

Basic: How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : H and C NMR are used to confirm the tetrahydrobenzothiazole scaffold and methyl substitution. Key signals include aromatic protons (6.5–7.5 ppm for parent benzothiazoles) and methyl groups (2.3–3.1 ppm) .

- Crystallography : Single-crystal X-ray diffraction (employing programs like SHELXL) resolves stereochemistry and hydrogen-bonding networks. For example, enantiopure derivatives require Flack parameter analysis to confirm absolute configuration .

Advanced: How can enantiomeric purity be determined for chiral derivatives of this compound?

Enantiomeric resolution is critical for bioactive analogs (e.g., dopamine receptor ligands). Methods include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry.

- X-ray Crystallography : Rogers’ η parameter or Flack’s x parameter (for centrosymmetric twins) to distinguish enantiomers .

Advanced: What strategies optimize the synthesis yield of this compound?

Yield improvements focus on:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance thiocyanate cyclization efficiency .

- Catalysis : Sodium methoxide or acetic acid accelerates hydrazone formation .

- Temperature Control : Reflux conditions (80–120°C) reduce side reactions during ring closure .

- Purification : Recrystallization from ethanol/ethyl acetate mixtures removes unreacted intermediates .

Basic: What biological targets are associated with this compound?

- Neurological Targets : Derivatives act as γ-secretase modulators (Alzheimer’s research) or dopamine D2/D3 receptor ligands (Parkinson’s disease) .

- Antimicrobial Activity : Benzothiazole analogs inhibit bacterial growth via thioredoxin reductase disruption .

Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?

- Substituent Position : Methyl groups at the 4,5,6,7-positions enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Electron-Withdrawing Groups : Fluorine or nitro substituents increase binding affinity to γ-secretase by stabilizing charge-transfer interactions .

- Stereochemistry : (S)-enantiomers of dopamine ligands show higher receptor selectivity than (R)-forms .

Advanced: How to address contradictions in biological assay data across studies?

- Purity Validation : Ensure >98% purity (HPLC) to exclude confounding effects from byproducts .

- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuro studies) and incubation times to reduce variability .

- Stereochemical Reporting : Explicitly document enantiomer ratios, as racemic mixtures may obscure activity trends .

Basic: What computational tools are used to model interactions between this compound and its targets?

- Docking Software : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., γ-secretase) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .

Advanced: How to design derivatives for improved metabolic stability?

- Bioisosteric Replacement : Substitute labile ester groups with amides (e.g., replacing –COOEt with –CONH) .

- Deuterium Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aniline to thiocyanate) to minimize dimerization .

- Solvent Recovery : Ethanol/water mixtures allow >90% solvent reuse via distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.